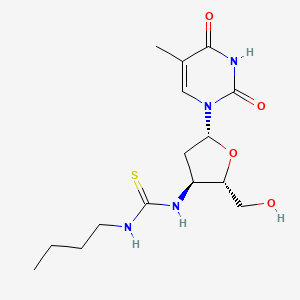
Thymidine, 3'-(((butylamino)thioxomethyl)amino)-3'-deoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thymidine, 3’-(((butylamino)thioxomethyl)amino)-3’-deoxy- is a synthetic nucleoside analog. This compound is structurally related to thymidine, a naturally occurring nucleoside that plays a crucial role in DNA synthesis. The modification at the 3’ position with a butylamino thioxomethyl group introduces unique chemical properties that can be exploited for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thymidine, 3’-(((butylamino)thioxomethyl)amino)-3’-deoxy- typically involves the modification of thymidine through a series of chemical reactions. The process begins with the protection of the hydroxyl groups on thymidine, followed by the introduction of the butylamino thioxomethyl group at the 3’ position. This is achieved through nucleophilic substitution reactions using appropriate reagents and catalysts. The final step involves the deprotection of the hydroxyl groups to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as solvent extraction, crystallization, and purification using chromatographic techniques. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Thymidine, 3’-(((butylamino)thioxomethyl)amino)-3’-deoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides in the presence of catalysts like palladium or copper.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Thymidine, 3’-(((butylamino)thioxomethyl)amino)-3’-deoxy- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Employed in studies of DNA synthesis and repair, as well as in the development of nucleoside analogs for therapeutic purposes.
Medicine: Investigated for its potential as an antiviral or anticancer agent due to its ability to interfere with DNA replication.
Industry: Utilized in the production of pharmaceuticals and as a precursor for the synthesis of other bioactive compounds.
Mechanism of Action
The mechanism of action of Thymidine, 3’-(((butylamino)thioxomethyl)amino)-3’-deoxy- involves its incorporation into DNA during replication. The modified nucleoside can disrupt the normal process of DNA synthesis, leading to the inhibition of cell proliferation. This effect is particularly useful in the treatment of rapidly dividing cells, such as cancer cells or viruses. The compound targets enzymes involved in DNA replication, such as DNA polymerase, and can induce DNA damage and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Thymidine: The parent compound, naturally occurring nucleoside involved in DNA synthesis.
Azidothymidine (AZT): A nucleoside analog used as an antiretroviral drug for the treatment of HIV.
Cytarabine: Another nucleoside analog used in chemotherapy for certain cancers.
Uniqueness
Thymidine, 3’-(((butylamino)thioxomethyl)amino)-3’-deoxy- is unique due to the specific modification at the 3’ position, which imparts distinct chemical and biological properties. This modification enhances its potential as a therapeutic agent by improving its stability, bioavailability, and ability to target specific molecular pathways.
Properties
CAS No. |
132149-34-9 |
|---|---|
Molecular Formula |
C15H24N4O4S |
Molecular Weight |
356.4 g/mol |
IUPAC Name |
1-butyl-3-[(2S,3S,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]thiourea |
InChI |
InChI=1S/C15H24N4O4S/c1-3-4-5-16-14(24)17-10-6-12(23-11(10)8-20)19-7-9(2)13(21)18-15(19)22/h7,10-12,20H,3-6,8H2,1-2H3,(H2,16,17,24)(H,18,21,22)/t10-,11+,12+/m0/s1 |
InChI Key |
FVEVTVBCEHECIA-QJPTWQEYSA-N |
Isomeric SMILES |
CCCCNC(=S)N[C@H]1C[C@@H](O[C@@H]1CO)N2C=C(C(=O)NC2=O)C |
Canonical SMILES |
CCCCNC(=S)NC1CC(OC1CO)N2C=C(C(=O)NC2=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















